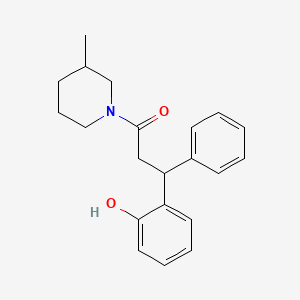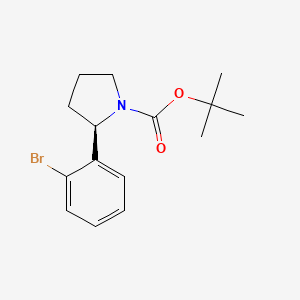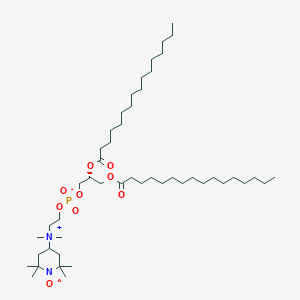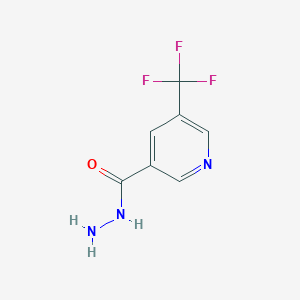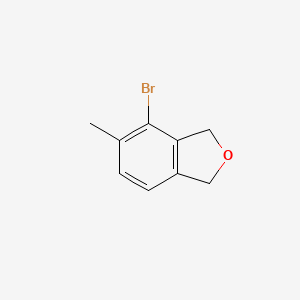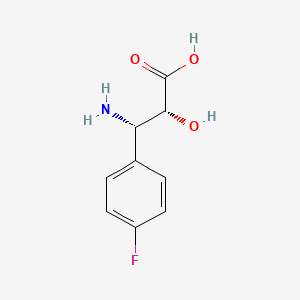
Rel-(2R,3S)-3-amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(2R,3S)-3-amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid is a chiral compound with significant importance in various scientific fields. This compound is characterized by the presence of an amino group, a hydroxyl group, and a fluorophenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(2R,3S)-3-amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and glycine.
Formation of Intermediate: The initial step involves the condensation of 4-fluorobenzaldehyde with glycine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Hydroxylation: The final step involves the hydroxylation of the amine using a suitable oxidizing agent to obtain the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using the above-mentioned steps, optimized for yield and purity. The process is carried out under controlled conditions to ensure the consistent quality of the product.
Chemical Reactions Analysis
Types of Reactions
Rel-(2R,3S)-3-amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are often employed.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different biological activities and properties.
Scientific Research Applications
Rel-(2R,3S)-3-amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the mechanisms of various chemical reactions.
Biology: Investigated for its effects on cellular processes and metabolic pathways.
Medicine: Explored for potential therapeutic applications, including as a precursor for drug development.
Industry: Applied in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which Rel-(2R,3S)-3-amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in critical biochemical pathways. Its fluorophenyl group enhances its binding affinity to target proteins, making it a potent molecule for various applications.
Comparison with Similar Compounds
Similar Compounds
- ®-3,3′-Bis [3,5-bis (trifluoromethyl)phenyl]-1,1′-binaphthyl-2,2′-diyl hydrogenphosphate
- Voriconazole
- Epoxiconazole
Uniqueness
Rel-(2R,3S)-3-amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid is unique due to its specific chiral configuration and the presence of both amino and hydroxyl groups, which provide it with distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C9H10FNO3 |
|---|---|
Molecular Weight |
199.18 g/mol |
IUPAC Name |
(2R,3S)-3-amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H10FNO3/c10-6-3-1-5(2-4-6)7(11)8(12)9(13)14/h1-4,7-8,12H,11H2,(H,13,14)/t7-,8+/m0/s1 |
InChI Key |
MGNTZYNDHDKPQD-JGVFFNPUSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]([C@H](C(=O)O)O)N)F |
Canonical SMILES |
C1=CC(=CC=C1C(C(C(=O)O)O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


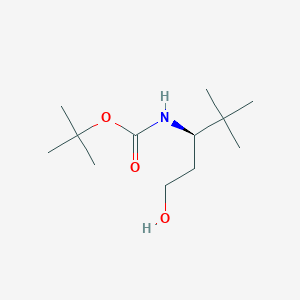

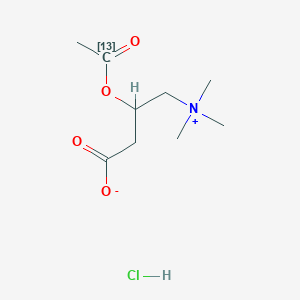
![Ethyl 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B15222159.png)
![(Z)-2-((3-fluorodibenzo[b,e]oxepin-11(6H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15222164.png)

